molecular formula C39H56ClN3O10S B12406132 Maytansinoid DM4 impurity 3-d6

Maytansinoid DM4 impurity 3-d6

Cat. No.: B12406132
M. Wt: 800.4 g/mol
InChI Key: AYWIIXDQRUFQGH-WCOAOCCPSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Maytansinoid DM4 impurity 3-d6 involves the incorporation of deuterium into the Maytansinoid DM4 impurity 3 molecule. This process typically includes the use of deuterated reagents and solvents to replace hydrogen atoms with deuterium . The reaction conditions often involve controlled temperature and pressure to ensure the selective incorporation of deuterium.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve high yields and purity. The final product is then purified using techniques such as chromatography to remove any impurities .

Chemical Reactions Analysis

Types of Reactions

Maytansinoid DM4 impurity 3-d6 undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve specific temperatures, solvents, and catalysts to facilitate the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxygenated derivatives, while reduction may produce deuterated analogs with different functional groups .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Maytansinoid DM4 impurity 3-d6 is unique due to its deuterium labeling, which provides distinct advantages in pharmacokinetic studies. The deuterium atoms can alter the metabolic pathways and improve the stability of the compound, making it a valuable tool in drug development and research .

Properties

Molecular Formula

C39H56ClN3O10S

Molecular Weight

800.4 g/mol

IUPAC Name

[(1S,2R,3S,5S,6S,16E,18E,20R,21S)-11-chloro-21-hydroxy-12,20-dimethoxy-2,5,9,16-tetramethyl-8,23-dioxo-4,24-dioxa-9,22-diazatetracyclo[19.3.1.110,14.03,5]hexacosa-10,12,14(26),16,18-pentaen-6-yl] (2S)-3,3,3-trideuterio-2-[(4-methyl-4-methylsulfanylpentanoyl)-(trideuteriomethyl)amino]propanoate

InChI

InChI=1S/C39H56ClN3O10S/c1-22-13-12-14-29(50-10)39(48)21-28(51-36(47)41-39)23(2)34-38(6,53-34)30(52-35(46)24(3)42(7)31(44)15-16-37(4,5)54-11)20-32(45)43(8)26-18-25(17-22)19-27(49-9)33(26)40/h12-14,18-19,23-24,28-30,34,48H,15-17,20-21H2,1-11H3,(H,41,47)/b14-12+,22-13+/t23-,24+,28+,29-,30+,34+,38+,39+/m1/s1/i3D3,7D3

InChI Key

AYWIIXDQRUFQGH-WCOAOCCPSA-N

Isomeric SMILES

[2H]C([2H])([2H])[C@@H](C(=O)O[C@H]1CC(=O)N(C2=C(C(=CC(=C2)C/C(=C/C=C/[C@H]([C@]3(C[C@@H]([C@H]([C@H]4[C@]1(O4)C)C)OC(=O)N3)O)OC)/C)OC)Cl)C)N(C(=O)CCC(C)(C)SC)C([2H])([2H])[2H]

Canonical SMILES

CC1C2CC(C(C=CC=C(CC3=CC(=C(C(=C3)OC)Cl)N(C(=O)CC(C4(C1O4)C)OC(=O)C(C)N(C)C(=O)CCC(C)(C)SC)C)C)OC)(NC(=O)O2)O

Origin of Product

United States

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